molecular formula C9H16N4O B15256371 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine

Cat. No.: B15256371
M. Wt: 196.25 g/mol
InChI Key: JNAPIHNRFOUMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable triazole derivative. One common method involves the alkylation of morpholine with a dimethyl-1H-1,2,4-triazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can be crucial for its activity as an enzyme inhibitor. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Compounds like 1,2,4-triazole itself and its various substituted derivatives.

    Morpholine derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine.

Uniqueness

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine is unique due to the combination of the triazole and morpholine rings in a single molecule. This dual functionality allows it to exhibit properties of both classes of compounds, making it versatile for various applications. The presence of the dimethyl group on the triazole ring further enhances its chemical stability and reactivity .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine

InChI

InChI=1S/C9H16N4O/c1-7-11-8(2)13(12-7)6-9-5-10-3-4-14-9/h9-10H,3-6H2,1-2H3

InChI Key

JNAPIHNRFOUMDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CC2CNCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.